molecular formula C19H26Cl2N4O2 B2354930 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1185053-80-8

2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B2354930
CAS RN: 1185053-80-8
M. Wt: 413.34
InChI Key: PQBRKCHLHYWPJT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H26Cl2N4O2 and its molecular weight is 413.34. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Applications and Metal-Based Chemotherapy

  • Complex Preparation and Characterization : Compounds similar to the specified chemical have been used to prepare various complexes involving copper and gold, which were characterized using NMR spectroscopy, microanalytical methods, and X-ray crystallography. These complexes hold potential for applications in metal-based chemotherapy against tropical diseases (Navarro et al., 2000).

Pharmacological Research

  • Inhibition of Acyl-Coenzyme A : A structurally similar compound has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • Antimicrobial Activity : Derivatives of similar structures have been synthesized and shown to exhibit antibacterial and antifungal activities, with some compounds showing promising efficacy against tested strains (Marvanová et al., 2016).
  • Antifungal Agents : Imidazole analogs of fluoxetine, structurally related to the specified compound, have shown potent anti-Candida activity, outperforming other antifungal agents in some cases (Silvestri et al., 2004).

Synthesis and Characterization of Derivatives

  • Synthesis of Piperazine Derivatives : New piperazine derivatives have been synthesized and characterized, indicating potential dual antihypertensive agents (Gan et al., 2010).
  • Novel Compounds for Inflammatory Conditions : Derivatives synthesized for anti-inflammatory activity showed promising results, particularly in in-vitro studies (Ahmed et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBRKCHLHYWPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

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